molecular formula C6H3F7O2 B1303425 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate CAS No. 74359-06-1

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

Cat. No. B1303425
M. Wt: 240.08 g/mol
InChI Key: RNMOMNJMYZWWGF-UHFFFAOYSA-N
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Patent
US07304191B2

Procedure details

12 g of 2-fluoroacryloyl chloride and 27 g of 1,1,1,3,3,3-hexafluoro-2-propanol were introduced into a round-bottomed flask placed in an ice bath. 16 g of triethylamine were added portionwise to the reaction mixture. After reacting for an additional 3 h, approximately 70 ml of water were added. The aqueous and organic phases were subsequently separated and the organic phase was analysed by GC. The conversion of the 1,1,1,3,3,3-hexafluoroisopropanol was 68%. The yield of ester, based on the amount of 2-fluoroacrylic acid employed in the first stage, was 66%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2](=[CH2:6])[C:3](Cl)=[O:4].[F:7][C:8]([F:16])([F:15])[CH:9]([OH:14])[C:10]([F:13])([F:12])[F:11].C(N(CC)CC)C>O>[F:1][C:2](=[CH2:6])[C:3]([O:14][CH:9]([C:10]([F:13])([F:12])[F:11])[C:8]([F:16])([F:15])[F:7])=[O:4]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC(C(=O)Cl)=C
Name
Quantity
27 g
Type
reactant
Smiles
FC(C(C(F)(F)F)O)(F)F
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CUSTOM
Type
CUSTOM
Details
The aqueous and organic phases were subsequently separated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC(C(=O)OC(C(F)(F)F)C(F)(F)F)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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